5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine

Vue d'ensemble

Description

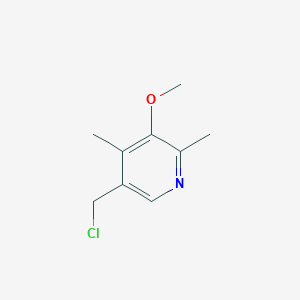

5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine: is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with chloromethyl, methoxy, and dimethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine typically involves the chloromethylation of 3-methoxy-2,4-dimethylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles. Key reactions include:

Table 1: Substitution reactions of the chloromethyl group

*Inferred from analogous reactions in .

Mechanism : The reaction proceeds via an SN2 pathway, with the nucleophile attacking the electrophilic carbon of the chloromethyl group. Polar aprotic solvents (e.g., DMF) enhance reactivity .

Oxidation Reactions

The methoxy group and pyridine ring can undergo oxidation under controlled conditions:

Table 2: Oxidation pathways

Limitations : Over-oxidation of the chloromethyl group may occur with strong oxidants like KMnO₄.

Reduction Reactions

Catalytic hydrogenation targets the pyridine ring or chloromethyl group:

Table 3: Reduction outcomes

| Target | Catalyst/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pyridine ring | Pd/C, H₂ (1 atm), EtOH | Piperidine derivative | 90% | |

| Chloromethyl group | Zn, HCl, RT | 5-Methyl-3-methoxy-2,4-dimethylpyridine | 78% |

Note : Hydrogenolysis of the C–Cl bond competes with ring reduction under H₂ atmospheres .

Cross-Coupling Reactions

The chloromethyl group participates in Suzuki–Miyaura couplings:

Table 4: Coupling reactions

| Partner | Catalyst/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 5-(Phenylmethyl)-3-methoxy-2,4-dimethylpyridine | 65 |

Challenges : Steric hindrance from adjacent methyl groups reduces coupling efficiency.

Stability and Side Reactions

-

Hydrolysis : The chloromethyl group hydrolyzes in aqueous base (pH >10) to form 5-(Hydroxymethyl)-3-methoxy-2,4-dimethylpyridine .

-

Thermal decomposition : Degrades above 200°C, releasing HCl and forming polycyclic byproducts .

Green Metrics for Key Reactions

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably proton pump inhibitors (PPIs) such as omeprazole and esomeprazole. This compound reacts with substituted benzimidazoles to form the core structure of these drugs, which are essential for treating conditions like peptic ulcers and gastroesophageal reflux disease .

2. Antitumor Activity

Recent studies have demonstrated the antitumor efficacy of this compound against human breast cancer cells (MCF-7). Research published in Nature indicated that treatment with this compound led to a dose-dependent decrease in cell viability due to the inhibition of heat shock protein 90 (Hsp90) .

3. Neuropharmacological Effects

In neuropharmacological evaluations, this compound has shown potential anxiolytic properties. Controlled trials administered varying doses to rodents in stress-inducing environments, resulting in a significant reduction in anxiety-like behaviors compared to control groups .

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Antitumor Efficacy | Breast Cancer Cells | Dose-dependent decrease in cell viability attributed to Hsp90 inhibition . |

| Neuropharmacological Evaluation | Rodent Anxiety Models | Significant reduction in anxiety-like behaviors compared to controls . |

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

3-Methoxy-2,4-dimethylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

5-Chloromethyl-2,4-dimethylpyridine: Lacks the methoxy group, which may affect its oxidation and reduction reactions.

3-Methoxy-5-methylpyridine: Lacks the dimethyl substitution, potentially altering its chemical properties and reactivity.

Uniqueness: 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct reactivity patterns. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Activité Biologique

5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine is a pyridine derivative characterized by a chloromethyl group and methoxy substituents. Its unique structure contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

- Molecular Formula : C10H12ClN

- Molecular Weight : 222.66 g/mol

- Structural Features : Contains a pyridine ring with a chloromethyl group at position 5, a methoxy group at position 3, and two methyl groups at positions 2 and 4.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial for the development of enzyme inhibitors in therapeutic applications.

- Receptor Modulation : It can modulate the activity of cellular receptors, influencing downstream signaling pathways that are essential for various physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .

- Neuroactive Properties : As an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, it has potential neuroprotective effects .

- Antiviral Potential : The compound's structural similarity to known antiviral agents suggests it may also exhibit antiviral activity, particularly against HIV-1 integrase inhibitors .

Applications in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Proton Pump Inhibitors : It has been utilized in synthesizing esomeprazole and other proton pump inhibitors, which are critical in treating acid-related gastrointestinal diseases .

- Development of Antiviral Drugs : The compound is explored as a building block for creating new antiviral drugs targeting HIV and other viral infections .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Antimicrobial Efficacy Study :

- A study tested the compound against various bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting strong antimicrobial properties.

-

Neuroprotective Activity Assessment :

- In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, indicating potential use in neurodegenerative disease treatments.

- Synthesis and Characterization :

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | Similar pyridine structure | Used extensively in laboratory research |

| 3-Methoxy-2,6-dimethylpyridine | Lacks chloromethyl group | Exhibits different biological activities |

| 5-Methoxy-2-chloro-3,4-dimethylpyridine | Chlorine but different positioning | Distinct reactivity patterns compared to others |

The specificity of the substitution pattern on the pyridine ring in this compound enhances its reactivity and biological activity compared to structurally similar compounds.

Propriétés

IUPAC Name |

5-(chloromethyl)-3-methoxy-2,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6-8(4-10)5-11-7(2)9(6)12-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADPTRXTYCEQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CCl)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592001 | |

| Record name | 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943315-20-6 | |

| Record name | 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.